molecular formula C14H21NO2 B13347905 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13347905
M. Wt: 235.32 g/mol
InChI Key: FDQQNUUNMABWJS-UHFFFAOYSA-N
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Description

1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 2-methoxybenzylamino-methyl substituent. This compound combines a hydroxyl-functionalized cyclopentane core with a benzylamine moiety modified by a methoxy group at the ortho position of the aromatic ring. However, direct pharmacological or synthetic data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[[(2-methoxyphenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-3-2-6-12(13)10-15-11-14(16)8-4-5-9-14/h2-3,6-7,15-16H,4-5,8-11H2,1H3

InChI Key

FDQQNUUNMABWJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2(CCCC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves several steps. One common method includes the reaction of 2-methoxybenzylamine with cyclopentanone in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Key Reaction Steps

  • Cyclopentene Ring Formation via RCM

    • A diene precursor undergoes RCM using Grubbs catalyst to form a cyclopentene ring .

    • Example: Cyclopentenecarboxylic acid ester derivatives are synthesized via RCM, followed by oxidation and esterification .

  • Functional Group Transformations

    • Aza-Michael Addition : A conjugated carbonyl compound reacts with benzylamine or p-methoxybenzylamine (PMBNH₂) to introduce the amine group. This step is stereoselective and yields amino alcohol derivatives .

    • Reduction of Carbonyl Groups : Ketones are reduced to alcohols using reagents like NaBH₄, as seen in the synthesis of 2-amino-2-(3-methoxyphenyl)cyclohexan-1-ol .

  • Substitution Reactions

    • Bromide intermediates react with amines (e.g., ethylamine) to form imine intermediates, which are then hydrolyzed to yield the final alcohol .

Table 1: Key Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldReference
Ring-Closing Metathesis (RCM)Grubbs catalyst (1st/2nd gen)90%
Aza-Michael AdditionBenzylamine or PMBNH₂91%
Reduction (Ketone → Alcohol)NaBH₄, MeOH95%
Substitution (Br → Amine)Ethylamine, 0°C → RT88%

Table 2: Stereoselectivity in Analogous Compounds

Compound ConfigurationNR2B Potency (Ki, nM)hERG Binding (IP, nM)Reference
(S,S)-Cyclopentane3.622,000
(S,R)-Cyclopentane2.83,200

Mechanistic Insights

  • RCM Mechanism

    • Grubbs catalyst facilitates cyclopropane ring-opening and cyclopentene formation via olefin metathesis. Steric hindrance can influence catalyst choice (1st vs. 2nd generation) .

  • Aza-Michael Addition

    • Conjugated carbonyl compounds react with amines to form β-amino esters, which are then reduced or hydrolyzed to yield amino alcohols. Stereoselectivity arises from the geometry of the starting material and reaction conditions .

  • Reduction of Ketones

    • NaBH₄ selectively reduces ketones to secondary alcohols without affecting other functional groups .

Challenges and Considerations

  • Stereochemical Control : Ensuring the correct configuration (e.g., (1R,2S) in amino alcohols) requires precise reaction conditions and catalyst selection .

  • Yield Optimization : Multi-step syntheses often suffer from cumulative yield losses, necessitating efficient protocols .

  • Functional Group Compatibility : Reactive intermediates (e.g., imines) require careful handling to avoid side reactions .

Scientific Research Applications

1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is an organic compound featuring a cyclopentanol ring and a 2-methoxybenzylamino substituent. It has a molecular formula of C14H21NO2C_{14}H_{21}NO_2 and a molecular weight of 235.33 g/mol. The compound's structure combines both aliphatic and aromatic elements, making it interesting in chemistry and biology.

Synthesis
The synthesis of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction between cyclopentanone and 2-methoxybenzylamine. For industrial applications, continuous flow reactors may be utilized to optimize yields and purity on a larger scale, while maintaining the same fundamental synthetic routes as in laboratory settings.

Potential Applications
1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol has several notable applications. Interaction studies of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol focus on its binding affinities with specific receptors or enzymes. These studies are crucial for understanding its mechanism of action, which may involve modulation of enzymatic activity or receptor signaling pathways. Detailed investigations into these interactions could reveal potential therapeutic applications or highlight safety profiles for pharmaceutical use.

Reactions involving 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol lead to various products, depending on the specific conditions applied. For instance, oxidation may yield cyclopentanone derivatives, while reduction can produce a range of alcohols. Research indicates that 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol may exhibit significant biological activity, particularly in pharmacological contexts. The compound's structure suggests potential interactions with biological targets, including enzymes and receptors. Studies may explore its efficacy as an active pharmaceutical ingredient or as an intermediate in drug synthesis.

Structural Analogues
Several compounds share structural similarities with 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol.

Compound NameStructural FeaturesUnique Aspects
1-(2-Methylphenyl)-2-(aminomethyl)-cyclopentan-1-olCyclopentanol ring with a methylphenyl groupDifferent substituent leading to varied reactivity
2-(Aminomethyl)-cyclopentan-1-olCyclopentanol structure with a simple amino groupLacks aromatic substituents
1-(Benzyl)-2-(aminomethyl)-cyclopentan-1-olCyclopentanol ring with a benzyl groupAromatic character influences biological activity
The uniqueness of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol lies in its specific combination of the cyclopentanol ring structure and the methoxybenzylamino group. This distinctive architecture allows for unique chemical reactivity and potential biological interactions not present in other similar compounds.

Mechanism of Action

The mechanism of action of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features Evidence Sources
1-[(benzylamino)methyl]cyclopentan-1-ol Benzylamino-methyl C₁₃H₁₉NO 205.3 Benzyl group (no methoxy)
1-[(methylamino)methyl]cyclopentan-1-ol Methylamino-methyl C₇H₁₅NO 129.2 Simple methylamine substituent
1-Methylcyclopentanol Methyl C₆H₁₂O 100.16 No amine; hydroxyl and methyl groups

Key Observations :

  • The methoxy group also introduces steric hindrance, which may affect conformational flexibility .
  • Polarity and Solubility: The methoxybenzylamino-methyl substituent is expected to increase polarity compared to the methylamino analogue (C₇H₁₅NO), improving aqueous solubility. This contrasts with 1-methylcyclopentanol (C₆H₁₂O), which lacks an amine group and has lower molecular complexity .
Physicochemical Properties
  • 1-[(benzylamino)methyl]cyclopentan-1-ol: Exhibits a higher molecular weight (205.3 g/mol) than the target compound (estimated ~235 g/mol), with the methoxy group contributing additional mass. Its benzyl group may confer lipophilicity, whereas the methoxy analogue would balance this with polarity .

Biological Activity

1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentanol ring and a 2-methoxybenzylamino substituent. This unique structure suggests significant potential for biological activity, particularly in pharmacological contexts. The compound's molecular formula is C14_{14}H21_{21}NO2_2, with a molecular weight of 235.33 g/mol .

The biological activity of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Interaction : The compound's structure allows it to bind to specific enzymes, potentially inhibiting or enhancing their activity. For example, it may affect enzymes involved in neurotransmitter metabolism or other critical pathways.
  • Receptor Binding : Similar compounds have been identified as selective NR2B receptor antagonists, which suggests that 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol might also interact with NMDA receptors, influencing neurological functions and pain pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential effects of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol:

Table 1: Comparison of Biological Activities in Related Compounds

Compound NameBiological ActivityReference
3-Substituted AminocyclopentanesNR2B receptor antagonism; effective in neuropathic pain models
Cyclopentanol DerivativesInteraction with various enzymes; potential analgesic properties
Indane DerivativesHigh affinity for cannabinoid receptors; low cytotoxicity

Synthesis and Applications

The synthesis of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction between cyclopentanone and 2-methoxybenzylamine. This reaction can be optimized using continuous flow reactors for improved yields and purity. The compound's unique structure not only makes it a candidate for pharmacological applications but also positions it as a valuable intermediate in drug synthesis.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol could have several therapeutic applications:

  • Neurological Disorders : Its potential interaction with NMDA receptors suggests applications in treating conditions like neuropathic pain and possibly neurodegenerative diseases.
  • Antimicrobial Activity : Investigations into related compounds indicate potential antimicrobial properties, warranting further exploration of this aspect for therapeutic use.

Q & A

Q. What are the environmental toxicity implications of this compound, and how can they be assessed?

  • Methodological Answer :
  • Ecotoxicity Testing : Follow OECD 201 (algae growth inhibition) and OECD 211 (daphnia reproduction) guidelines .
  • Biodegradation Studies : Use OECD 301F manometric respirometry to measure BOD/COD ratios .
  • QSAR Modeling : Predict environmental fate (e.g., BioHCwin) based on logKow and pKa .

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